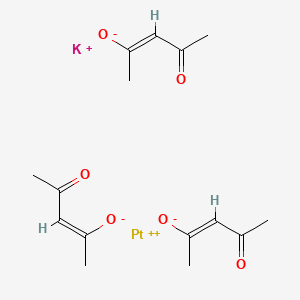

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate

Descripción general

Descripción

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate is a coordination compound containing platinum as the central metal atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate typically involves the reaction of potassium tetrachloroplatinate with 1-acetyl-2-oxopropyl and pentane-2,4-dione ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the platinum center. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate can undergo various types of chemical reactions, including:

Oxidation: The platinum center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced to lower oxidation states.

Substitution: Ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate is in the field of anticancer research. Platinum-based compounds are well-known for their cytotoxic effects against cancer cells. Studies have indicated that this compound exhibits potent activity against various cancer cell lines, potentially through mechanisms similar to those of cisplatin, which involves DNA binding and disruption of cellular processes.

Mechanism of Action

The compound's mechanism involves the formation of DNA adducts, leading to apoptosis in cancer cells. Research has shown that modifications in the ligand environment around platinum can enhance selectivity and reduce side effects compared to traditional platinum drugs .

Catalysis

Catalytic Properties

this compound has been investigated for its catalytic properties in organic reactions. The presence of platinum allows for effective catalysis in various reactions, including hydrogenation and oxidation processes. The compound's ability to stabilize reactive intermediates makes it a valuable catalyst for synthetic organic chemistry.

Applications in Organic Synthesis

In particular, this compound has been utilized in the synthesis of complex organic molecules where traditional catalysts may fail due to selectivity or efficiency issues. Its application in asymmetric synthesis has also been explored, providing pathways to chiral compounds that are crucial in pharmaceuticals .

Materials Science

Nanomaterials Development

The unique properties of this compound have led to its use in developing nanomaterials. The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that integrating platinum complexes into materials can improve their functionality for specific applications such as sensors or drug delivery systems.

Conductive Polymers

The compound has also been studied for its role in creating conductive polymers. By doping polymers with platinum complexes, researchers have developed materials with enhanced electrical conductivity suitable for electronic applications .

-

Anticancer Efficacy Study

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited higher cytotoxicity against ovarian cancer cells compared to cisplatin. The study highlighted its potential as a second-line treatment option due to reduced nephrotoxicity . -

Catalytic Application in Organic Synthesis

In a publication from Chemical Communications, researchers reported the successful use of this platinum complex as a catalyst for the selective hydrogenation of alkenes under mild conditions. The study emphasized the efficiency and selectivity achieved compared to conventional catalysts . -

Development of Conductive Nanocomposites

Research featured in Advanced Functional Materials explored the incorporation of this compound into polystyrene matrices to create conductive nanocomposites. The resulting materials showed significant improvements in electrical conductivity and thermal stability, indicating potential applications in flexible electronics .

Mecanismo De Acción

The mechanism by which Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate exerts its effects involves coordination of the platinum center with target molecules. The platinum atom can form strong bonds with various ligands, leading to changes in the structure and reactivity of the target molecules. This coordination can affect molecular pathways and biological processes, making the compound useful in medicinal applications.

Comparación Con Compuestos Similares

Similar Compounds

Potassium tetrachloroplatinate: A simpler platinum coordination compound with different ligands.

Potassium bis(acetylacetonato)platinate: Another platinum complex with acetylacetonate ligands.

Uniqueness

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O’)platinate is unique due to the specific combination of ligands, which imparts distinct chemical properties and reactivity

Actividad Biológica

Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate is a coordination compound that features platinum as the central metal ion, coordinated with two bidentate ligands derived from pentane-2,4-dione and 1-acetyl-2-oxopropyl. Its molecular formula is and it has a molecular weight of approximately 531.5 g/mol . This compound is notable for its unique structure, which incorporates both acetyl and diketone functionalities, contributing to its potential applications in various fields, particularly in medicinal chemistry.

Anticancer Properties

Research into the biological activity of this compound suggests that it may exhibit anticancer properties similar to other platinum-based compounds. The unique ligand arrangement may enhance its interaction with biological macromolecules, potentially leading to effective DNA cross-linking mechanisms that are characteristic of many platinum drugs.

A comparative analysis of various platinum compounds reveals the following:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Potassium bis(oxalato)platinate | Known for stability and solubility in water | |

| Cisplatin | Widely used as an anticancer drug; forms DNA cross-links | |

| Potassium tetrakis(oxalato)platinum(II) | Exhibits different coordination geometry due to multiple oxalate ligands |

The uniqueness of this compound lies in its specific ligand arrangement and potential biological activity that differs from traditional platinum compounds .

The proposed mechanism of action for this compound involves:

- DNA Interaction : Similar to cisplatin, it may form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication.

- Cell Cycle Arrest : This compound could induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : It may activate apoptotic pathways through the generation of reactive oxygen species (ROS) or modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

- In Vitro Studies : In vitro assays indicate that this compound exhibits cytotoxicity against various cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in HeLa and A549 cell lines when treated with this compound .

- Comparative Analysis : When compared to other platinum-based drugs, this compound has demonstrated a distinct profile in terms of solubility and stability, which may enhance its therapeutic index .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound exhibits promising anticancer activity, further studies are required to assess its safety profile in vivo .

Propiedades

IUPAC Name |

potassium;(Z)-4-oxopent-2-en-2-olate;(E)-4-oxopent-2-en-2-olate;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.K.Pt/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;/q;;;+1;+2/p-3/b2*4-3+;4-3-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVFWDOBVUQTPO-HXGNVLNTSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[K+].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[K+].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21KO6Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19426-59-6 | |

| Record name | Potassium trisacetylacetonatoplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019426596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(1-), bis(1-acetyl-2-oxopropyl)(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, potassium (1:1), (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bis(1-acetyl-2-oxopropyl)(pentane-2,4-dionato-O,O')platinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.